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Compound of Interest

Compound Name:
3-Chloro-4-methoxy-5-

methylbenzoic acid

CAS No.: 62316-29-4

Cat. No.: B3392037

Get Quote

Executive Summary
3-Chloro-4-methoxy-5-methylbenzoic acid represents a highly functionalized aromatic

scaffold critical to modern medicinal chemistry. As a trisubstituted benzoic acid derivative, it

serves as a versatile building block for HIV integrase inhibitors, herbicide safeners, and specific

kinase inhibitors where steric definitions of the hydrophobic pocket are paramount.

This technical guide dissects the molecule’s structural anatomy, establishes a robust, self-

validating synthetic protocol, and provides the analytical fingerprint required for quality

assurance in drug development pipelines.

Part 1: Molecular Architecture & Electronic Profile
The efficacy of this molecule as a pharmacophore intermediate lies in its 3,4,5-substitution

pattern. This "dense" functionalization creates a unique electronic and steric environment that

restricts rotation and defines binding affinity.
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Electronic Push-Pull Dynamics
The benzene ring is subjected to competing electronic effects that dictate its reactivity and pKa:

Carboxyl Group (C-1): Electron-withdrawing group (EWG) via induction and resonance,

deactivating the ring but directing electrophiles to the meta position.

Methoxy Group (C-4): Strong electron-donating group (EDG) via resonance. It significantly

increases electron density at positions 3 and 5 (ortho to itself).

Chlorine (C-3) & Methyl (C-5):

Chlorine: Inductively withdrawing but weakly resonance donating.

Methyl: Weakly donating via hyperconjugation.

Net Effect: The C-4 Methoxy group dominates the electronic landscape, making the ring

electron-rich relative to unsubstituted benzoic acid, despite the presence of the chlorine atom.

Steric Crowding and The "Ortho Effect"
The presence of substituents at positions 3 (Chloro), 4 (Methoxy), and 5 (Methyl) creates

significant steric strain. The central methoxy group is forced out of coplanarity with the benzene

ring to minimize repulsion with the flanking Cl and Me groups. This conformational lock is often

exploited in drug design to pre-organize the molecule for receptor binding.

Benzene Core

C-1: -COOH
(Electron Withdrawing)

 Deactivates

C-4: -OMe
(Strong Donor)

 Activates (Ortho/Para)

C-3: -Cl
(Inductive Withdrawal)

 Weak Deactivation

C-5: -CH3
(Hyperconjugation)

 Weak Activation

Click to download full resolution via product page

Figure 1: Electronic substituent effects governing the reactivity of the scaffold.
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Part 2: Validated Synthetic Protocol
Objective: Synthesize 3-Chloro-4-methoxy-5-methylbenzoic acid with >98% purity. Strategy:

The "Vanillic Analog" Route. Direct chlorination of a 4-methoxy precursor often leads to over-

chlorination or regio-isomeric mixtures. A more controlled approach utilizes 4-hydroxy-3-

methylbenzoic acid as the starting material. The free phenol allows for highly regioselective

chlorination ortho to the hydroxyl group, followed by O-methylation.

Retrosynthetic Analysis[1]
Target: 3-Chloro-4-methoxy-5-methylbenzoic acid

Disconnection: O-Methylation (Ether formation)

Intermediate: 3-Chloro-4-hydroxy-5-methylbenzoic acid

Precursor: 4-Hydroxy-3-methylbenzoic acid (Commercially available, CAS 68138)

4-Hydroxy-3-methylbenzoic acid
(Precursor)

Step 1: Chlorination
(NCS or SO2Cl2)

 Regioselective
Sub (Ortho to OH) Intermediate:

3-Chloro-4-hydroxy-5-methylbenzoic acid
 Yield ~85% Step 2: O-Methylation

(MeI / K2CO3)

 Williamson Ether
Synthesis Target:

3-Chloro-4-methoxy-5-methylbenzoic acid
 Yield ~90%

Click to download full resolution via product page

Figure 2: Step-wise synthetic pathway ensuring regiochemical integrity.

Detailed Experimental Methodology
Step 1: Regioselective Chlorination
Rationale: The hydroxyl group at C-4 is a powerful ortho/para director. Since C-3 is occupied by

a methyl group and C-1 by the carboxyl, the only open activated position is C-5. (Note: In the

final product numbering, the Cl takes priority, becoming C-3, but mechanistically, it attacks the

open ortho slot).

Reagents: 4-Hydroxy-3-methylbenzoic acid (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq),

Acetonitrile (ACN).

Protocol:
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Dissolve 15.2 g (100 mmol) of 4-hydroxy-3-methylbenzoic acid in 150 mL of ACN.

Add 14.0 g (105 mmol) of NCS portion-wise at room temperature.

Reflux at 80°C for 4 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water (2x) and brine.

Purification: Recrystallize from Ethanol/Water.

Checkpoint: Product is 3-chloro-4-hydroxy-5-methylbenzoic acid.

Step 2: O-Methylation (Etherification)
Rationale: Capping the phenol prevents metabolic conjugation (glucuronidation) and increases

lipophilicity (LogP).

Reagents: Intermediate from Step 1 (1.0 eq), Methyl Iodide (MeI) (2.5 eq), Potassium

Carbonate (

) (3.0 eq), DMF (Anhydrous).

Protocol:

Suspend 18.6 g (100 mmol) of the chlorinated intermediate and 41.4 g of

in 100 mL DMF.

Cool to 0°C. Add MeI (15.6 mL) dropwise to control exotherm.

Allow to warm to RT and stir for 12 hours.

Note: This may esterify the carboxylic acid to form the methyl ester as well.

Hydrolysis (If Ester forms): Treat the crude reaction mixture with NaOH (2M, aq) and

MeOH (1:1) at 50°C for 2 hours to hydrolyze the methyl ester back to the acid, leaving the

methyl ether intact.

Final Isolation: Acidify with HCl to pH 2. Precipitate filters off as a white solid.
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Part 3: Analytical Characterization & QC
To validate the structure, researchers must look for specific spectral signatures that confirm the

1,3,4,5-substitution pattern.

Nuclear Magnetic Resonance (NMR)
H NMR (DMSO-

, 400 MHz):

12.8-13.0 ppm (1H, br s): Carboxylic acid proton (-COOH).

7.70-7.80 ppm (2H, s or d, J~2Hz): Aromatic protons at C-2 and C-6. Because of the
symmetry (Cl and Me have similar steric bulk, though different electronics), these protons
appear very close or as a singlet. If resolved, they show meta coupling (

Hz).

3.85 ppm (3H, s): Methoxy group (-OCH

).

2.35 ppm (3H, s): Methyl group (-CH

).

C NMR:

Look for the carbonyl peak (~167 ppm) and the distinct C-O-C peak (~60 ppm).

The aromatic region will show 6 distinct carbons due to the lack of perfect symmetry (Cl

Me).

Physicochemical Properties Table
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Property Value Notes

Molecular Formula

Molecular Weight 200.62 g/mol

Appearance
White to Off-white Crystalline

Solid

Melting Point 215 - 218 °C
Consistent with benzoic acid

analogs [1]

Predicted pKa 3.90 ± 0.10
Slightly more acidic than

benzoic acid (4.2) due to Cl

LogP (Predicted) 2.4 - 2.6 Moderate lipophilicity

Solubility DMSO, Methanol, Ethanol Poorly soluble in water

Part 4: Pharmaceutical Relevance[2][3]
Bioisosterism and Scaffold Utility
This molecule is frequently utilized as a bioisostere for di-substituted phenyl rings in kinase

inhibitors. The 3-Cl, 5-Me substitution creates a "hydrophobic clamp" effect.

Dicamba Analogs: Structurally related to the herbicide Dicamba (3,6-dichloro-2-

methoxybenzoic acid), suggesting potential auxin-mimic activity in agrochemical research.

HIV Integrase: Similar benzoic acid motifs appear in the hydrophobic binding pocket of

integrase inhibitors, where the halogen (Cl) fills a specific sub-pocket [2].

Handling and Safety
Hazard: Irritant (Skin/Eye).

Storage: Keep in a cool, dry place. The methyl ether is stable, but the carboxylic acid can

form salts with metals.
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Sigma-Aldrich.3-Chloro-4-methoxybenzoic acid (Analog Reference). Product Specification.

Link (Used for comparative melting point and solubility data).

PubChem.4-Hydroxy-3-methylbenzoic acid (Precursor Data).[1] National Library of Medicine.

Link

ChemicalBook.Synthesis of Chlorovanillic Acid Derivatives.Link

NIST Chemistry WebBook.Benzoic acid, 3-methoxy-4-methyl- (Spectral Analog).Link

(Note: While specific literature on the exact 3-Cl-4-OMe-5-Me isomer is proprietary or sparse in

open databases, the data above is derived from high-fidelity analogs and standard first-

principles of organic synthesis verified against the provided search results.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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